5-Chloro-2-methyl-4-nitrobenzonitrile
Overview
Description
5-Chloro-2-methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-nitrobenzonitrile typically involves the nitration of 2-chloro-5-methylbenzonitrile. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 5-chloro-2-methyl-4-aminobenzonitrile.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methyl-4-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the chlorine and methyl groups.
2-Chloro-5-nitrobenzonitrile: Similar but with different positions of the substituents.
Uniqueness
5-Chloro-2-methyl-4-nitrobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPPDFBNUAGZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437169 | |
Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101495-54-9 | |
Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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